Betaalanyl-l-histidine interaction with transition metal ions
Betaalanyl-l-histidine interaction with transition metal ions
An In-depth Technical Guide to the Interaction of Beta-Alanyl-L-Histidine (Carnosine) with Transition Metal Ions
Abstract
Beta-alanyl-L-histidine, commonly known as carnosine, is a naturally occurring dipeptide with a remarkable spectrum of biological activities, central to which is its ability to interact with transition metal ions.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the coordination chemistry between carnosine and key transition metals, including copper(II), zinc(II), cobalt(II), and nickel(II). We delve into the structural characteristics of the resulting complexes, their thermodynamic stability, and the significant biological implications of this chelation, which range from potent antioxidant effects to novel therapeutic applications. Furthermore, this document details the core experimental methodologies employed to characterize these interactions, offering not just procedural steps but also the underlying scientific rationale. By synthesizing data from potentiometry, spectrophotometry, and various spectroscopic techniques, this guide serves as an authoritative resource for understanding and harnessing the unique metal-binding properties of carnosine.
Introduction to Beta-Alanyl-L-Histidine (Carnosine): A Multifunctional Dipeptide
Discovered over a century ago, carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in excitable tissues such as muscle and brain in vertebrates.[1][3][4] Its physiological importance extends far beyond being a simple building block of proteins. Carnosine is a versatile molecule involved in a multitude of cellular functions, including pH buffering, antioxidant defense, and prevention of protein glycation.[1][2][3][5]
Chemical Structure and Physicochemical Properties
Carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine.[1] Its structure is unique in that it contains an imidazole ring from the histidine residue, which is crucial for many of its biological activities.[6][7] Carnosine is a polydentate ligand, offering several potential binding sites for metal ions: the amino group, the carboxylate group, the peptide linkage, and, most importantly, the two nitrogen atoms of the imidazole ring.[8] This structural arrangement allows it to form stable chelate complexes with various metal cations.[3][8] The pKa of its imidazole ring is approximately 6.83, making it an effective physiological buffer.[3]
Biological Significance and Physiological Roles
The biological roles of carnosine are diverse and interconnected:
-
pH Buffering: In muscle tissue, carnosine is a primary buffer, helping to neutralize the acid produced during intense exercise.[3]
-
Antioxidant Activity: Carnosine is a potent antioxidant that acts through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and also inhibit the formation of harmful aldehydes produced during lipid peroxidation.[1][2][9]
-
Anti-glycation: It can react with sugars and aldehydes, preventing them from cross-linking with proteins and forming advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.[1]
-
Neuroprotection: Found in high concentrations in the brain, carnosine is believed to have neuroprotective effects, partly through its antioxidant and metal-chelating properties.[5]
Metal Ion Chelation: Key to Biological Activity
A cornerstone of carnosine's functionality is its ability to chelate divalent metal ions.[1][3] Transition metals like copper and iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to significant oxidative stress. By sequestering these metal ions, carnosine can prevent this catalytic activity, which is a major component of its antioxidant defense mechanism.[2][9][10] The interaction is not merely sequestration; the resulting metal-carnosine complexes can possess unique biological activities of their own, such as superoxide dismutase (SOD)-like activity.[8] This guide will explore the specifics of these interactions with key transition metals.
Caption: General chelation process of carnosine with a transition metal ion.
Coordination Chemistry with Divalent Transition Metal Ions
The interaction of carnosine with transition metals is highly dependent on the specific metal ion, the pH of the solution, and the metal-to-ligand ratio.[8] These factors dictate the stoichiometry, coordination geometry, and stability of the resulting complexes.
Copper (II): The Most Extensively Studied Interaction
Copper complexes of carnosine have been investigated in great detail due to their biological relevance and the accessibility of techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.[8]
In aqueous solution, the Cu(II)-carnosine system is characterized by a series of equilibria that are highly sensitive to pH.[8]
-
Acidic pH: At low pH, the initial interaction involves the N3 atom of the imidazole ring, forming species like [CuLH]²⁺.[8]
-
Neutral pH: As the pH increases, deprotonation occurs, and coordination shifts to involve the terminal amino group and the deprotonated peptide nitrogen, forming species like [CuL]⁺ and [CuLH₋₁]⁰.[8]
-
Alkaline pH: At physiological pH and above, a stable dimeric complex, [Cu₂(car)₂(H₂O)₂], is often the predominant species.[8][11] In this dimer, each carnosine molecule bridges two different Cu(II) centers, coordinating through the terminal amino nitrogen, the amide nitrogen, a carboxylate oxygen, and the N3 nitrogen of the imidazole moiety from the second peptide molecule.[8][11]
The solid-state structure of the copper-carnosine dimer reveals a square-pyramidal coordination geometry for each Cu(II) ion.[11] The robustness of this dimeric structure is notable, as it can be maintained even upon heating and solvent removal.[11]
The stability of Cu(II)-carnosine complexes has been quantified through potentiometric titrations. The stability constants vary depending on the specific species formed.
| Complex Species | Log β (Stability Constant) | Conditions | Reference |
| [CuLH]²⁺ | ~11.6 - 11.9 | 25-37 °C | [8][12] |
| [CuL]⁺ | ~7.0 - 7.3 | 25-37 °C | [8][12] |
| [CuLH₋₁]⁰ | ~-1.6 | 25-37 °C | [8][12] |
| [Cu₂L₂H₋₂]⁰ (Dimer) | ~-10.8 | 25-37 °C | [8][12] |
Note: β values represent overall formation constants for MₚLₒHₕ. The exact values can vary slightly based on experimental conditions like ionic strength and temperature.
The Cu(II)-carnosine complex has been reported to exhibit superoxide dismutase (SOD)-like activity, although some studies suggest this activity is relatively low compared to other copper complexes.[8] More significantly, carnosine inhibits the Cu(II)-catalyzed oxidation of molecules like ascorbic acid and NADH, highlighting its role in controlling copper-mediated oxidative damage.[8]
Zinc (II): A Structurally and Pharmacologically Significant Interaction
The Zn(II)-carnosine system is of great interest due to its therapeutic applications.[8]
Studying Zn(II)-carnosine interactions in solution is challenging due to the tendency of the complex to precipitate at pH values above 7.5.[2][8] Potentiometric studies have identified [ZnLH]²⁺ and [ZnL]⁺ species.[8] Unlike the simple dimeric structure of the copper complex, evidence suggests that the solid-state zinc complex has a polymeric structure.[8][13] An interesting finding from NMR studies is that zinc complexation reverses the natural tautomeric preference of the imidazole ring.[8]
The stability of zinc complexes is appreciably lower than their copper counterparts. The logarithms of the stability constants (log β) for [ZnLH]²⁺ and [ZnL]⁺ have been reported as approximately 11.6 and 4.0, respectively.[8]
A chelated compound of zinc and L-carnosine, known as Polaprezinc (L-CAZ), is used clinically as an anti-ulcer drug.[14] This complex is thought to adhere specifically to ulcerous lesions, where it slowly releases both zinc and carnosine, promoting healing.[14] This is a prime example of how the interaction between a transition metal and carnosine can be harnessed for therapeutic benefit. The compound has also been shown to inhibit bone resorption, suggesting potential applications in treating osteoporosis.[15]
Cobalt (II) and Nickel (II): Exploring Further Interactions
Carnosine also forms complexes with Co(II) and Ni(II), and these interactions contribute to its biological profile.[6][8]
For Co(II), species such as [CoLH]²⁺, [CoL]⁺, and [CoLH₋₁]⁰ have been identified, with stability constants slightly lower than the corresponding Zn(II) complexes.[8] At high ligand-to-metal ratios, the interaction primarily occurs through the N3 nitrogen of the imidazole ring.[8]
Both Co(II)- and Ni(II)-carnosine complexes have been reported to possess SOD-like activity.[8] The Ni(II) complex also shows some catalase activity.[8] Furthermore, carnosine has been shown to ameliorate nickel-induced nephrotoxicity in rats, likely through its chelating effects.[1]
Key Methodologies for Characterizing Carnosine-Metal Ion Interactions
A multi-technique approach is essential for a full characterization of carnosine-metal complexes, from determining their stability in solution to elucidating their solid-state structure.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is the gold standard for determining the stability constants of metal complexes in solution.[16][17] The core principle involves monitoring the pH (or potential) of a solution containing the ligand (carnosine) as a titrant (a strong base like NaOH) is added, both in the absence and presence of a metal ion. The metal ion competes with protons for the ligand's binding sites. This competition causes a shift in the titration curve compared to the ligand-only titration. By analyzing this shift with specialized software, one can calculate the stoichiometry and stability constants (β values) for all the complex species formed in the equilibrium.[12]
-
Solution Preparation: Prepare stock solutions of carnosine, the transition metal salt (e.g., CuCl₂, Zn(NO₃)₂), a strong acid (e.g., HCl), and a CO₂-free strong base (e.g., NaOH) with high accuracy. The ionic strength of all solutions should be kept constant using a background electrolyte like KCl or KNO₃ (e.g., 0.15 M to simulate physiological conditions).[12][18]
-
System Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., NBS standards) to read hydrogen ion concentration directly rather than activity.[18]
-
Titration Procedure:
-
Place a known volume and concentration of carnosine and the metal salt in a thermostatted, double-walled glass cell.[18]
-
Add a known concentration of strong acid to protonate all possible sites on the carnosine molecule.
-
Titrate the solution with the standardized strong base, recording the pH/mV reading after each addition. Ensure equilibrium is reached before each reading.
-
Perform a separate titration of the ligand alone under the same conditions for comparison.
-
-
Data Analysis: Use computer programs (e.g., HYPERQUAD, SUPERQUAD) to analyze the titration data. The software refines the stability constants (β values) for a proposed chemical model (a set of complex species) by minimizing the difference between the experimental and calculated titration curves.[12]
Caption: Workflow for Potentiometric Titration of Carnosine-Metal Systems.
UV-Visible Spectrophotometry for Stoichiometry and Binding Affinity
UV-Vis spectrophotometry is a rapid and effective method for studying complex formation, especially for transition metals whose d-d electronic transitions fall in the visible range.[19][20] When carnosine coordinates to a metal ion like Cu(II), the electronic environment of the metal changes, leading to a shift in its absorbance spectrum. This change can be monitored to determine the stoichiometry of the complex (e.g., using the continuous variation method or Job's plot) and to calculate binding constants (e.g., using the Benesi-Hildebrand method).[19]
-
Stock Solutions: Prepare equimolar stock solutions of the metal salt and carnosine.
-
Prepare Mixtures: Create a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of each component varies from 0 to 1. For example, if the total concentration is 10 mM, the series would include [Metal]=10mM/[Ligand]=0mM, [Metal]=9mM/[Ligand]=1mM, ..., [Metal]=0mM/[Ligand]=10mM.
-
Measure Absorbance: Record the UV-Vis spectrum for each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Correct for Ligand Absorbance: If the ligand absorbs at the same wavelength, the absorbance must be corrected. The corrected absorbance (Y) is calculated as Y = A_obs - (ε_M * [M]) - (ε_L * [L]).
-
Plot and Analyze: Plot the corrected absorbance (Y) against the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (M:L) complex.
Caption: Workflow for UV-Vis Spectrophotometry using Job's Plot.
Spectroscopic Techniques for Structural Elucidation
While potentiometry and UV-Vis provide information on stability and stoichiometry, other spectroscopic techniques are needed to determine the precise coordination environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for identifying which atoms on the carnosine molecule are involved in binding.[8] Upon complexation with a diamagnetic metal like Zn(II), shifts in the NMR signals of protons and carbons near the binding sites are observed.[18][21]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specific to paramagnetic species and is therefore invaluable for studying complexes of Cu(II) and Co(II).[8] The EPR spectrum provides detailed information about the coordination geometry and the nature of the atoms bound to the metal ion.
-
Vibrational Spectroscopy (IR & Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule.[22] Changes in the vibrational frequencies of the carboxylate, amino, and amide groups upon metal coordination provide direct evidence of their involvement in the complex.[22][23]
Applications and Future Directions
The robust interaction between carnosine and transition metals is not just a chemical curiosity; it is a foundation for significant applications in medicine and health.
Therapeutic Potential in Drug Development
The success of Polaprezinc (Zn-carnosine) as a gastroprotective agent provides a compelling blueprint for future drug development.[14] Designing carnosine derivatives with enhanced stability and metal-binding affinity could lead to new therapies for conditions related to metal dyshomeostasis or oxidative stress.[24] For instance, carnosine's ability to chelate copper is being explored in the context of Wilson's disease.[8]
Role in Mitigating Oxidative Stress and Neurodegeneration
Many neurodegenerative diseases, including Alzheimer's and Parkinson's, are associated with oxidative stress and an imbalance of metal ions in the brain.[5] Carnosine's dual ability to scavenge ROS and chelate pro-oxidant metals like copper makes it a promising candidate for neuroprotective therapies.[5][9]
Future Research Perspectives
Future research should focus on elucidating the in-vivo behavior of these complexes. While in-vitro characterization is well-established, understanding how carnosine competes for metal ions with other biological ligands like albumin is crucial.[8] Furthermore, exploring the potential of other transition metal-carnosine complexes (e.g., manganese, chromium) could unveil novel biological activities and therapeutic avenues.[8]
Conclusion
Beta-alanyl-L-histidine is a dipeptide of profound biological and chemical importance. Its interactions with transition metal ions are central to its physiological functions, particularly its role as an antioxidant. The formation of well-defined complexes with copper, zinc, cobalt, and nickel modulates the reactivity of these metals and, in some cases, confers novel therapeutic properties. A thorough understanding of the coordination chemistry, guided by robust analytical techniques such as potentiometry and spectroscopy, is essential for researchers seeking to exploit these interactions. From fundamental biochemistry to applied pharmacology, the study of carnosine and its metal complexes remains a rich and promising field for scientific discovery and the development of new strategies to combat human disease.
References
- Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents - CCSE. (2023, July 14). Journal of Food Research.
- Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials. (2010, April 15). PubMed.
- Baran, E. J. (2000). Metal Complexes of Carnosine. Biochemistry (Moscow), 65(7), 789-797.
- Copper and cobalt complexes of carnosine and anserine: production of active oxygen species and its enhancement by 2-mercaptoimidazoles. (n.d.). PubMed.
- Carnosine and Carnosine-Related Antioxidants: A Review. (n.d.).
- Stability constants of complexes of copper(II) ions with some histidine peptides. (n.d.). Journal of the Chemical Society, Dalton Transactions.
- Vibrational characterisation and biological activity of carnosine and its metal complexes. (2003, June 15). PubMed.
- Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. (2025, March 19). EconPapers.
- Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formul
- Metal Complexes of Carnosine | Request PDF. (n.d.).
- Transition metal ion binding studies of carnosine and histidine: biologically relevant antioxidants. (2008, October 15). PubMed.
- Vibrational characterisation and biological activity of carnosine and its metal complexes | Request PDF. (n.d.).
- Applicability of zinc complex of L-carnosine for medical use. (2000, July 15). PubMed.
- Metal-Organic Coordination Polymer for Delivery of a Subunit Broadly Acting Influenza Vaccine. (n.d.). UNC.
- Physiology and Pathophysiology of Carnosine. (2013, October 1). Physiological Reviews.
- Metal complexes of carnosine. (2000, July 15). PubMed.
- Exploring metal ion sequestering abilities of carnosine and carnosine derivatives in aqueous solutions for analytical applic
- Thermodynamic and voltammetric study on carnosine and ferrocenyl-carnosine. (2023, February 13). Dalton Transactions.
- Robustness and stability of the l-carnosine copper(ii) dimer: changes in the copper coordination sphere upon heating/solvent substitution. (n.d.). CrystEngComm.
- Uv-Vis spectra of carnosine:Cu 2+ mixtures (left) and plot of the... (n.d.).
- Carnosine. (n.d.). Wikipedia.
- Binding ability of L-carnosine towards Cu2+, Mn2+ and Zn2+ in aqueous solution | Request PDF. (n.d.).
- Species-specific acid-base characterization of carnosine and homocarnosine using nuclear magnetic resonance. (2022, October 18). Journal of Pharmaceutical and Biomedical Analysis.
- NMR-assisted biometal chelation study of new L-Carnosine mimics: promising neuroprotective agents. (2025). iris.unina.it.
- beta-Alanyl-L-histidinato zinc and bone resorption. (1995, October). General Pharmacology.
Sources
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Carnosine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. EconPapers: Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents [econpapers.repec.org]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Robustness and stability of the l-carnosine copper(ii) dimer: changes in the copper coordination sphere upon heating/solvent substitution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Stability constants of complexes of copper(II) ions with some histidine peptides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Applicability of zinc complex of L-carnosine for medical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. beta-Alanyl-L-histidinato zinc and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring metal ion sequestering abilities of carnosine and carnosine derivatives in aqueous solutions for analytical applications [iris.unime.it]
- 17. Thermodynamic and voltammetric study on carnosine and ferrocenyl-carnosine - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04093J [pubs.rsc.org]
- 18. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 19. Transition metal ion binding studies of carnosine and histidine: biologically relevant antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Vibrational characterisation and biological activity of carnosine and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. NMR-assisted biometal chelation study of new L-Carnosine mimics: promising neuroprotective agents [iris.unina.it]
